D-Mannoheptulose

Description

Historical Perspective on D-Mannoheptulose Discovery and Initial Characterization

The history of this compound is intrinsically linked with the study of the avocado (Persea americana). The compound was first isolated and identified from the avocado fruit in 1916 by Frederick B. LaForge. frontiersin.orgfrontiersin.org Subsequent research confirmed its structure as a ketoheptose, a seven-carbon sugar with a ketone functional group. ontosight.aiwikipedia.org Early studies focused on its chemical properties and synthesis, with a notable synthesis being reported by Montgomery and Hudson in 1939. acs.org While found in other plants like alfalfa and figs, the avocado remains the most significant and concentrated natural source of this sugar, where it can constitute over 10% of the tissue's dry weight. wikipedia.orgavocadosource.com The unusually high accumulation in avocados, compared to other plants, has been a subject of ongoing study. avocadosource.com Its presence in the fruit's mesocarp (flesh), seed, and even the peel has been well-documented. frontiersin.orgavocadosource.comnih.gov Early research also identified its role in the avocado's physiology, suggesting it acts as a primary transport sugar within the plant's phloem and may be involved in the ripening process. frontiersin.orgfrontiersin.orgresearchtrends.net

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄O₇ wikipedia.orgscbt.com |

| Molar Mass | 210.18 g·mol⁻¹ wikipedia.orgscbt.com |

| Classification | Monosaccharide, Heptose, Ketose ontosight.aiwikipedia.org |

| Primary Natural Source | Avocado (Persea americana) frontiersin.orgwikipedia.orgmedchemexpress.com |

| Alternate Name | D-Manno-2-heptulose scbt.com |

| CAS Number | 3615-44-9 scbt.com |

Significance of Heptoses in Biological Systems

Heptoses, or seven-carbon sugars, are less common in nature than their five-carbon (pentose) and six-carbon (hexose) counterparts, but they play vital roles in various biological processes. fiveable.menih.gov Their significance spans from central metabolism to the structural integrity of bacteria.

One of the most well-known heptoses is sedoheptulose (B1238255), specifically its phosphorylated form, sedoheptulose-7-phosphate. fiveable.me This molecule is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle in plants. avocadosource.comfiveable.me The PPP is crucial for generating NADPH, a reducing agent essential for anabolic reactions and antioxidant defense, and for producing precursors for nucleotide synthesis. fiveable.me

In the bacterial world, heptoses are fundamental structural components. wikipedia.orgresearchgate.net L-glycero-D-manno-heptose, an aldoheptose, is a critical building block of the inner core of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. wikipedia.orgresearchgate.net LPS is essential for the bacteria's structural stability and acts as a potent endotoxin (B1171834) that triggers host immune responses. wikipedia.org The unique seven-carbon structure contributes to the complexity and diversity of bacterial glycoconjugates, influencing their interaction with host systems. researchgate.netontosight.ai The study of heptose biosynthesis and incorporation into these structures is an active area of research for understanding bacterial pathogenicity. nih.govontosight.ai

Overview of this compound as a Biochemical Research Target

This compound's primary significance as a research target stems from its function as a potent inhibitor of hexokinase and the related liver isozyme, glucokinase. wikipedia.orgcaymanchem.comresearchgate.net Hexokinases are enzymes that catalyze the first step of glycolysis: the phosphorylation of glucose to form glucose-6-phosphate. wikipedia.orgcaymanchem.com By competitively inhibiting this crucial step, this compound effectively blocks glucose metabolism. wikipedia.orgscbt.commedchemexpress.com

This inhibitory action has made this compound an invaluable tool for studying a range of metabolic and cellular processes:

Glucose Metabolism and Insulin (B600854) Secretion: Because glycolysis is central to glucose-stimulated insulin secretion in pancreatic beta-cells, this compound is widely used to study this mechanism. wikipedia.orgresearchgate.netphysiology.org By inhibiting glucose phosphorylation, it prevents the downstream rise in ATP that signals insulin release, thereby blocking the process. wikipedia.org This allows researchers to probe the intricate relationship between glucose metabolism, ATP production, and insulin exocytosis in both normal and diseased states, such as in diabetes research. ontosight.airesearchgate.netnih.gov

Cancer Metabolism: Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway a target for therapeutic research. This compound has been investigated for its anti-cancer potential due to its ability to inhibit hexokinase, thereby cutting off a primary energy source for tumor cells. medchemexpress.comnih.gov Studies have explored its effects on inhibiting the proliferation of cancer cell lines. medchemexpress.comnih.gov

Cellular Energetics and Signaling: Researchers use this compound to manipulate cellular energy levels and study the consequences of glycolytic inhibition on various signaling pathways and cellular functions. researchgate.net For instance, its hexaacetate ester form has been used as a tool to inhibit glucose phosphorylation in cells that are otherwise resistant to the unesterified heptose, as the ester can cross the cell membrane more efficiently. researchgate.netresearchgate.net

Noninvasive Imaging: Analogs of this compound are being explored for the potential noninvasive imaging of pancreatic beta-cells. researchgate.net The rationale is that a radiolabeled version of the molecule would be preferentially taken up by these cells, allowing for their visualization and quantification. researchgate.netresearchgate.net

Table 2: Biochemical Effects and Research Applications of this compound

| Biochemical Effect/Target | Research Application/Area of Study |

|---|---|

| Hexokinase/Glucokinase Inhibition | Blocking the first step of glycolysis wikipedia.orgcaymanchem.com |

| Inhibition of Insulin Secretion | Investigating glucose-stimulated insulin release from pancreatic β-cells wikipedia.orgresearchgate.netphysiology.org |

| Inhibition of Cancer Cell Proliferation | Studying the Warburg effect and targeting cancer cell metabolism medchemexpress.comnih.gov |

| Modulation of Glucose Metabolism | Research tool in diabetes and metabolic disorder studies ontosight.ainih.gov |

| Preferential Uptake in Islet Cells | Development of radiolabeled analogs for pancreatic imaging researchgate.net |

| Physiological Role in Avocados | Studying carbohydrate transport and fruit ripening researchtrends.netishs.orgresearchgate.net |

Structure

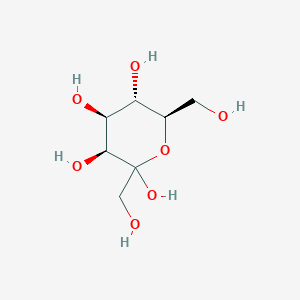

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |

InChI Key |

HAIWUXASLYEWLM-BWSJPXOBSA-N |

SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Synonyms |

Mannoheptulose Mannoketoheptose |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of D Mannoheptulose

Prevalence in Plant Kingdom

D-mannoheptulose has been identified in a number of plant species, where it can function as a transportable and storage sugar.

Primary Occurrence in Persea americana (Avocado)

The avocado (Persea americana) is the most significant natural source of this compound, where it and its corresponding sugar alcohol, perseitol (B1196775), are major carbohydrates. nih.govmedchemexpress.com These seven-carbon (C7) sugars are integral to the fruit's development and ripening processes. nih.govavocadosource.com

This compound is distributed throughout the avocado plant, with concentrations varying among different tissues. It has been identified as a major soluble sugar in the phloem sap, leaf petiole exudates, seed, and mesocarp (flesh). nih.gov The concentration in the skin (exocarp) is often markedly higher than in the flesh. avocadosource.commdpi.com For instance, in 'Hass' avocados, the mannoheptulose concentration can be up to 30 mg/g in the skin compared to up to 15 mg/g in the flesh. mdpi.com Conversely, the seed is typically dominated by perseitol, with lower relative concentrations of this compound. avocadosource.comnih.govresearchgate.net Phloem exudates also contain notable amounts of this compound, alongside sucrose (B13894) and perseitol, indicating its role as a transport sugar. avocadosource.com

Interactive Table: Distribution of this compound in Avocado Tissues

| Tissue | Predominant C7 Sugar | Typical this compound Concentration Range | Reference |

|---|---|---|---|

| Mesocarp (Flesh) | This compound / Perseitol | Up to 15 mg/g | mdpi.com |

| Exocarp (Skin) | This compound | Up to 30 mg/g | mdpi.com |

| Seed | Perseitol | Lower than mesocarp and exocarp | avocadosource.comnih.govresearchgate.net |

| Phloem Sap | This compound / Perseitol | Present as a major transport sugar | nih.govavocadosource.com |

The concentration of this compound in avocado fruit fluctuates significantly during its development and ripening. During the initial phase of rapid fruit growth, C7 sugars, including this compound, constitute a large portion of the fruit's dry weight. avocadosource.com In the 'Hass' avocado mesocarp, for example, mannoheptulose content can be as high as 78 mg/g about 210 days after fruit set. nih.govfrontiersin.org

However, as the fruit matures and begins to accumulate oil, the concentration of this compound in the flesh and seed decreases, while it can remain high in the peel. nih.govfrontiersin.org This decline continues after the fruit is harvested and begins to ripen. nih.govmdpi.comfrontiersin.org Studies on 'Hass' avocados have consistently reported a significant decrease in this compound in the mesocarp during the ripening process. nih.govmdpi.comfrontiersin.org This suggests that these C7 sugars are utilized as a primary energy source for the high respiratory processes associated with fruit ripening. avocadosource.com

Interactive Table: Changes in this compound Concentration in Avocado Mesocarp

| Developmental/Ripening Stage | 'Hass' Avocado Mesocarp (mg/g dry weight) | Reference |

|---|---|---|

| Early Fruit Development (210 days post-set) | 78 mg/g | nih.govfrontiersin.org |

| Mature, Unripe Fruit | Declining concentrations | nih.govfrontiersin.org |

| Ripe Fruit | Substantially decreased concentrations | nih.govmdpi.com |

Distribution Across Avocado Tissues and Organs (e.g., mesocarp, seed, leaves, phloem sap)

Identification in Other Botanical Species (e.g., alfalfa, fig, primrose, Papaver somniferum)

While most prominent in avocados, this compound is also found in other plants. wikipedia.org Species reported to contain relatively high levels of this heptose include alfalfa (Medicago sativa), fig (Ficus carica), and primrose (Primula officinalis). avocadosource.comwikipedia.orggoogle.comgoogle.com

Additionally, this compound has been identified in the opium poppy, Papaver somniferum. knapsackfamily.comknapsackfamily.comnp-mrd.orgimsc.res.in In a study of Primula polyantha, a horticultural hybrid of primrose, the related C7 sugar sedoheptulose (B1238255) was found in high concentrations in the leaves, along with its sugar alcohol, volemitol, which was the major nonstructural carbohydrate. researchgate.netnih.gov Though detailed quantitative data for this compound in many of these species is less extensive than for avocado, its presence points to a wider, albeit less concentrated, distribution within the plant kingdom.

Presence in Other Biological Organisms (e.g., bacteria)

Seven-carbon sugars, including this compound, are known to be common in various microorganisms such as bacteria, fungi, and algae. researchgate.netscribd.com Research on the fermentation of avocado seeds by lactic acid bacteria (LAB) has suggested a metabolic relationship involving C7 sugars. One study proposed that certain LAB possessing aldolase (B8822740) enzymes might convert perseitol into this compound, which is then likely consumed by the bacteria as a nutrient for their metabolism. mdpi.com

Proposed Biosynthetic Routes in Plants

While the complete biosynthetic pathway of this compound in plants, particularly in high-concentration accumulators like avocado (Persea americana), is not yet fully elucidated, research has outlined a proposed route originating from photosynthetic carbon fixation and intermediates of primary carbohydrate metabolism. asm.orguniprot.orgresearchgate.net

The fundamental carbon backbone of this compound originates from carbon dioxide (CO2) assimilated during photosynthesis. asm.orgacs.org Studies on avocado leaves have demonstrated the incorporation of radiolabeled CO2 into this compound and its related polyol, perseitol, identifying them as primary products of photosynthesis. uniprot.orgacs.org This process is stimulated during photosynthesis, with mature leaves converting the fixed carbon into phosphorylated seven-carbon sugars, including mannoheptulose-7-phosphate and sedoheptulose-7-phosphate, alongside sucrose. asm.orgacs.org The formation of these C7 sugars is linked to the reductive pentose (B10789219) phosphate (B84403) pathway (Calvin Cycle). asm.orguniprot.org

The synthesis of the seven-carbon chain of this compound is believed to involve the condensation of smaller intermediates derived from central carbohydrate metabolism. asm.orguniprot.org Key precursors and intermediates in the proposed pathways include:

Erythrose-4-phosphate and Dihydroxyacetone phosphate (DHAP): An aldolase-catalyzed condensation of these three-carbon (DHAP) and four-carbon (erythrose-4-phosphate) metabolites is a primary proposed reaction for forming the C7 backbone, yielding sedoheptulose 1,7-bisphosphate. uniprot.orgacs.orgcas.cn

Fructose-6-phosphate (B1210287): This hexose (B10828440) phosphate can serve as a donor of a two-carbon unit in a reaction catalyzed by transketolase. asm.org

D-arabinose-5-phosphate and D-ribose-5-phosphate: These pentose phosphates are considered substrates for transketolase activity, leading to the formation of heptulose phosphates. asm.orgacs.org

Sedoheptulose 1,7-bisphosphate and Sedoheptulose-7-phosphate: These C7 sugar phosphates are established intermediates in the Calvin Cycle and pentose phosphate pathway. Sedoheptulose 1,7-bisphosphate, in particular, has been identified as a suitable precursor for the formation of a phosphorylated this compound derivative in cell-free extracts from avocado leaves. uniprot.org

Several key enzymes of central carbon metabolism are implicated in the interconversions leading to this compound precursors. asm.orguniprot.org The primary enzymatic reactions proposed are:

Aldolase: This enzyme is thought to catalyze the condensation of dihydroxyacetone phosphate (DHAP) and D-erythrose-4-phosphate to form sedoheptulose 1,7-bisphosphate. uniprot.orgacs.org The presence of aldolase activity has been detected in various avocado tissues. capes.gov.brnih.gov

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol group. One proposed reaction involves the transfer of an α-hydroxy-acetyl group from fructose-6-phosphate to D-arabinose-5-phosphate, which would form mannoheptulose-7-phosphate. asm.org Another transketolase reaction involves xylulose-5-P and ribose-5-P to form sedoheptulose-7-P. uniprot.org

Transaldolase: A transaldolase-catalyzed reaction has also been suggested, involving the condensation of dihydroxyacetone (from fructose-6-phosphate) with D-erythrose-4-phosphate to yield sedoheptulose-7-phosphate. asm.org

The proposed sequence suggests that C7 sugars are formed from Calvin Cycle intermediates, with an aldolase reaction being a critical step in generating the C7 backbone. uniprot.org

The direct product of the biosynthetic reactions is a phosphorylated form of the sugar, primarily this compound 7-phosphate (M7P). asm.orgacs.org Evidence points to the formation of M7P from sedoheptulose 1,7-bisphosphate, likely through an isomerization followed by a phosphatase action, although the precise enzymatic steps are still under investigation. uniprot.org In avocado leaves, CO2 is incorporated into mannoheptulose-7-P. asm.org The free this compound sugar is then likely formed by the action of a phosphatase enzyme that removes the phosphate group from M7P, making it available for transport and metabolism. asm.orgnih.gov

| Proposed Pathway for this compound Biosynthesis in Plants |

| Starting Materials |

| Key Precursors |

| Key Intermediates |

| Key Enzymes |

| Final Product (in pathway) |

| Primary Plant Example |

Biosynthesis of Nucleotide-Activated D-Mannoheptose Forms in Microorganisms (e.g., ADP-L-glycero-beta-D-manno-heptose in Escherichia coli)

In Gram-negative bacteria like Escherichia coli, a related heptose, L-glycero-D-manno-heptose, is a crucial component of the inner core of lipopolysaccharide (LPS). asm.orgnih.gov This heptose is synthesized as a nucleotide-activated precursor, ADP-L-glycero-β-D-manno-heptose, through a well-defined multi-enzyme pathway. asm.orgcapes.gov.brmdpi.com

The synthesis of ADP-L-glycero-β-D-manno-heptose in E. coli requires the sequential action of four key enzymes: GmhA, HldE, GmhB, and HldD. asm.orgcapes.gov.br

GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the first committed step in the pathway. nih.gov It converts the ketose, D-sedoheptulose 7-phosphate, into the aldose, D-glycero-D-manno-heptose 7-phosphate. uniprot.orgnih.gov

HldE (Bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase): This bifunctional enzyme performs two critical steps. researchgate.netcapes.gov.br

Kinase activity: The kinase domain of HldE phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position, using ATP, to produce D-glycero-β-D-manno-heptose 1,7-bisphosphate. researchgate.net

Adenylyltransferase activity: After the action of GmhB, the adenylyltransferase (or nucleotidyltransferase) domain of HldE transfers an AMP moiety from another ATP molecule to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose. researchgate.netresearchgate.net

GmhB (D,D-heptose 1,7-bisphosphate phosphatase): This enzyme acts on the product of the HldE kinase domain. nih.govresearchgate.net It specifically removes the phosphate group from the C7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate to yield D-glycero-β-D-manno-heptose 1-phosphate. nih.govresearchgate.net

HldD (ADP-D-glycero-D-manno-heptose epimerase): This is the final enzyme in the pathway, formerly known as RfaD. asm.org It catalyzes the epimerization at the C6 position of the heptose moiety, converting ADP-D-glycero-β-D-manno-heptose into the final product, ADP-L-glycero-β-D-manno-heptose, which is the substrate for LPS core biosynthesis. mdpi.com

| Enzymatic Pathway of ADP-L-glycero-β-D-manno-heptose Biosynthesis in E. coli | | :--- | :--- | :--- | | Step | Enzyme | Reaction | | 1 | GmhA | D-Sedoheptulose 7-phosphate → D-glycero-D-manno-heptose 7-phosphate | | 2 | HldE (Kinase) | D-glycero-D-manno-heptose 7-phosphate → D-glycero-β-D-manno-heptose 1,7-bisphosphate | | 3 | GmhB | D-glycero-β-D-manno-heptose 1,7-bisphosphate → D-glycero-β-D-manno-heptose 1-phosphate | | 4 | HldE (Adenylyltransferase) | D-glycero-β-D-manno-heptose 1-phosphate → ADP-D-glycero-β-D-manno-heptose | | 5 | HldD | ADP-D-glycero-β-D-manno-heptose → ADP-L-glycero-β-D-manno-heptose |

Biosynthesis Pathways and Precursor Metabolism of D Mannoheptulose

Precursor Utilization (e.g., sedoheptulose (B1238255) 7-phosphate)

The utilization of precursors for the seven-carbon backbone of this compound differs significantly between the well-studied plant systems (avocado) and various bacteria. While sedoheptulose 7-phosphate (S-7-P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway in most organisms, its direct role in this compound formation is not universal.

In Plants (Avocado):

Research using cell-free extracts from avocado leaves suggests that the biosynthesis of this compound proceeds via a pathway analogous to the Calvin Cycle rather than the oxidative pentose phosphate pathway. avocadosource.comresearchgate.net In these studies, the C7 backbone was formed through an aldolase-catalyzed condensation of dihydroxyacetone phosphate (a three-carbon metabolite) and erythrose-4-phosphate (a four-carbon metabolite). avocadosource.comresearchgate.netnih.gov This reaction yields sedoheptulose-1,7-bisphosphate, which was identified as a suitable precursor for a phosphorylated this compound derivative. avocadosource.comresearchgate.net Subsequent isomerization is believed to convert the sedoheptulose intermediate into the mannoheptulose form. researchgate.net

Interestingly, when avocado leaf extracts were supplied with sedoheptulose-7-phosphate, it was not metabolized further to produce this compound. avocadosource.comresearchgate.net This indicates that, in avocado, sedoheptulose-1,7-bisphosphate is the preferred precursor over sedoheptulose-7-phosphate for this pathway. avocadosource.com An alternative route has been postulated, involving the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate via transketolase activity to form intermediates including this compound 7-phosphate. nih.govfrontiersin.org However, it remains that the precise origin of phosphorylated precursors like sedoheptulose 7-P and mannoheptulose 7-P in plants has not been fully elucidated. google.comnih.gov

| Postulated Precursor | Proposed Reaction | Key Research Finding |

| Sedoheptulose-1,7-bisphosphate | Aldolase (B8822740) condensation of dihydroxyacetone-P and erythrose-4-P, followed by isomerization. avocadosource.comresearchgate.net | Identified as a suitable precursor for mannoheptulose-P formation in avocado leaf extracts. avocadosource.com |

| Sedoheptulose-7-phosphate | Transketolase reaction. researchgate.net | Was not metabolized further to mannoheptulose in avocado leaf extracts, suggesting it is not the direct precursor in that pathway. avocadosource.comresearchgate.net |

| D-arabinose-5-phosphate | Transketolase activity. nih.gov | Postulated to form intermediates including this compound-7-phosphate. nih.govfrontiersin.org |

In Bacteria:

In contrast to the uncertainty in plants, the biosynthetic pathway beginning with sedoheptulose 7-phosphate is well-characterized in bacteria. S-7-P is the established starting material for the synthesis of nucleotide-activated heptoses required for the lipopolysaccharide (LPS) core of many Gram-negative bacteria. nih.gov For example, in Campylobacter jejuni, the biosynthesis of GDP-d-glycero-α-d-manno-heptose for its capsular polysaccharide begins with a molecule predicted to be d-sedoheptulose-7-P. nih.gov

A detailed enzymatic pathway has been elucidated:

Isomerization: The process begins with the isomerization of D-sedoheptulose 7-phosphate.

Phosphorylation: A kinase acts on the isomerized product.

Nucleotidylylation: A nucleotidyltransferase (e.g., a pyrophosphorylase) activates the sugar phosphate with a nucleotide, such as GDP.

Epimerization/Modification: Subsequent enzymes modify the activated heptose to achieve the final required structure.

This systematic enzymatic cascade highlights a conserved strategy in bacteria for utilizing S-7-P as a foundational block for more complex heptose derivatives.

| Enzyme Class | Specific Function in Heptose Biosynthesis | Example Reaction |

| Isomerase | Converts the initial sedoheptulose 7-phosphate into a different heptose-7-phosphate isomer. | D-sedoheptulose-7-P → D-glycero-D-manno-heptose-7-P |

| Kinase | Adds a second phosphate group, typically at the C1 position, to create a bisphosphate intermediate. | D-glycero-D-manno-heptose-7-P → D-glycero-D-manno-heptose-1,7-bisphosphate |

| Nucleotidyltransferase | Attaches a nucleotide diphosphate (B83284) (like ADP or GDP) to the sugar, activating it for transfer. | D-glycero-D-manno-heptose-1,7-bisphosphate → NDP-D-glycero-D-manno-heptose |

| Phosphatase | Removes a phosphate group from an intermediate. | KDO-8-phosphate → KDO (in a related pathway) nih.gov |

Metabolism and Enzymatic Interconversions of D Mannoheptulose

Interconversion with Heptitol Derivatives (e.g., perseitol)

D-Mannoheptulose exists in a metabolic equilibrium with its corresponding sugar alcohol (polyol), perseitol (B1196775) (D-glycero-D-galacto-heptitol). This interconversion is a crucial aspect of carbon storage and transport in plants like the avocado. nih.govavocadosource.com Perseitol is considered a primary storage and transport carbohydrate, which can be converted to this compound when needed. nih.govresearchgate.net

The enzymatic conversion between this compound and perseitol is facilitated by oxidoreductase enzymes. It is proposed that this compound can be reduced to perseitol, and conversely, perseitol can be oxidized back to this compound. avocadosource.comukzn.ac.za Studies on avocado mesocarp tissue have identified the presence of aldolase (B8822740) enzymes, which are suggested to catalyze this interconversion. avocadosource.comukzn.ac.zaresearchgate.net The conversion of perseitol to this compound, in particular, is thought to be mediated by an aldolase at the onset of germination, transforming the storage carbohydrate into a more readily metabolized form. researchgate.net The reaction likely involves NADP⁺/NADPH as cofactors, typical for aldose reductase and polyol dehydrogenase activities. nih.govresearchgate.net

The rate of interconversion between this compound and perseitol is highly dependent on the physiological and developmental state of the plant tissue. researchgate.net

Light Exposure : In avocado seedlings, light conditions significantly impact the direction of conversion. The cotyledons of light-grown plants exhibit a greater capacity to convert this compound to perseitol. researchgate.net Conversely, cotyledons from etiolated (dark-grown) seedlings show a much higher activity in converting perseitol to this compound. researchgate.net

Developmental Stage : The metabolic activity shifts during germination. Cotyledons of seedlings germinating in the light are three times more effective at converting this compound to perseitol than dormant seeds. researchgate.net In contrast, the ability of etiolated seedling cotyledons to convert perseitol to this compound is four to five times greater than that of light-grown seedlings. researchgate.net

Tissue Type : Different tissues within the avocado plant show varied conversion preferences. In the mesocarp (fruit flesh), a higher percentage of perseitol is converted to this compound than the reverse reaction. researchgate.net

Table 1: Interconversion Rates in Avocado Tissues under Different Conditions

| Tissue | Condition | Predominant Conversion | Relative Activity |

|---|---|---|---|

| Seedling Cotyledons | Light-Grown | This compound → Perseitol | Higher than etiolated plants for this conversion. researchgate.net |

| Seedling Cotyledons | Etiolated (Dark-Grown) | Perseitol → this compound | 4-5 times greater than light-grown seedlings. researchgate.net |

| Mesocarp (Flesh) | N/A | Perseitol → this compound | Higher conversion rate than the reverse reaction. researchgate.net |

| Dormant Seed | N/A | This compound → Perseitol | Lower activity compared to germinating seedlings. researchgate.net |

Enzymatic Mechanisms of Conversion

Phosphorylation and Dephosphorylation Dynamics

Phosphorylation is a critical step in the metabolism of monosaccharides, trapping them within the cell and preparing them for entry into central metabolic pathways. This compound is a known substrate and, more significantly, a potent competitive inhibitor of the primary enzymes responsible for glucose phosphorylation: hexokinases and glucokinase. nih.govscbt.commedchemexpress.comchemsrc.com

Hexokinase isoenzymes (I, II, and III) and glucokinase (hexokinase IV) are responsible for catalyzing the phosphorylation of this compound to this compound-7-phosphate. nih.gov However, the efficiency of this phosphorylation is substantially lower than that of glucose. nih.govresearchgate.net This inefficient phosphorylation, combined with its competition with glucose for the enzyme's active site, forms the basis of its well-documented inhibitory effect on glycolysis. nih.govaip.orgaip.org

The inhibitory action of this compound is not uniform across all conditions and can exhibit anomeric specificity, meaning its effect differs depending on whether it is competing with alpha- or beta-D-glucose. nih.govspandidos-publications.com The inhibition is generally less pronounced against the phosphorylation of alpha-D-glucose compared to beta-D-glucose. nih.govspandidos-publications.com In certain situations, such as with bovine heart hexokinase at high glucose concentrations, low concentrations of this compound can paradoxically increase the phosphorylation of alpha-D-glucose. nih.govspandidos-publications.com

While phosphorylation is well-documented, the dynamics of dephosphorylation of this compound-7-phosphate are less characterized. However, the presence of phosphatases that act on sugar-phosphates, such as glucose-6-phosphatase, is known. nih.gov In studies using 2-deoxyglucose, which, like mannoheptulose, is phosphorylated by hexokinase, islet cells demonstrated the ability to dephosphorylate the resulting sugar-phosphate, suggesting that a mechanism for dephosphorylation of similar molecules exists. physiology.org

The various isoenzymes of hexokinase display different kinetic properties and substrate specificities for this compound. nih.govresearchgate.net

Yeast Hexokinase : Shows very poor affinity, with the phosphorylation of 25 mM this compound being only 0.02% of the rate observed for 5 mM D-glucose. nih.govresearchgate.net

Bovine Heart Hexokinase : Is significantly more effective, with a phosphorylation rate for this compound reaching 3.93% of that for D-glucose. nih.govresearchgate.net The Michaelis constant (Km) for this compound with this enzyme is approximately 0.2 mM. nih.govresearchgate.net The phosphorylation of this compound by this enzyme is inhibited by both D-glucose and D-glucose-6-phosphate. nih.govresearchgate.net

Human B-cell Glucokinase : Also catalyzes the phosphorylation of this compound. nih.govresearchgate.net Interestingly, the presence of D-glucose (in the range of 1.0-20 mM) can increase the rate of this compound phosphorylation in a bell-shaped curve manner. nih.govresearchgate.net

Tissue-Specific Phosphorylation : Homogenates from various rat tissues, including the parotid gland, liver, and pancreatic islets, have all been shown to phosphorylate this compound, but with differing absolute and relative rates. nih.govresearchgate.net

Table 2: Kinetic Parameters of this compound Phosphorylation by Various Enzymes

| Enzyme Source | Substrate Concentration | Phosphorylation Rate (Relative to D-Glucose) | Km for this compound | Notes |

|---|---|---|---|---|

| Yeast Hexokinase | 25 mM | 0.02% | Not Reported | Very low efficiency. nih.govresearchgate.net |

| Bovine Heart Hexokinase | N/A | 3.93% | ~0.2 mM | Inhibited by D-glucose and D-glucose-6-phosphate. nih.govresearchgate.net |

| Human B-cell Glucokinase | 0.1 mM | N/A | Not Reported | Phosphorylation is enhanced by D-glucose. nih.govresearchgate.net |

| Rat Parotid Gland Homogenate | 0.1 mM | ~0.12% (of 10 mM D-glucose) | Not Reported | Low relative phosphorylation rate. researchgate.net |

Role of Hexokinases and Glucokinases

Integration within Broader Carbohydrate Metabolic Networks

This compound and its phosphorylated form are integrated into the central carbohydrate metabolic networks, primarily through their interaction with glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Its most significant role is as an inhibitor of the first step of glycolysis. nih.govaip.org By competitively inhibiting hexokinases, this compound reduces the phosphorylation of glucose to glucose-6-phosphate, thereby decreasing the glycolytic flux and subsequent production of pyruvate (B1213749) and ATP. aip.orgnih.gov This inhibition is a key mechanism behind its observed anti-proliferative effects in cancer cells, which are highly dependent on glycolysis. nih.govaip.orgaip.orgnih.gov

The formation of this compound itself is linked to the Calvin cycle and the PPP. In photosynthetic organisms like the avocado, its carbon backbone is formed via the condensation of dihydroxyacetone phosphate (a glycolytic intermediate) and erythrose-4-phosphate (a PPP intermediate) to produce sedoheptulose-1,7-bisphosphate, which is then isomerized to a phosphorylated form of this compound. avocadosource.com The accumulation of seven-carbon sugars like sedoheptulose (B1238255) and mannoheptulose is also noted in deficiencies of the PPP enzyme transaldolase, highlighting the close metabolic relationship. nih.govresearchgate.net Therefore, this compound is positioned at a crossroads, linking its own synthesis and catabolism to the central energy-yielding and biosynthetic pathways of the cell.

Biochemical Mechanisms of D Mannoheptulose Action

Enzyme Inhibition Profiles

The primary mechanism of D-Mannoheptulose's biochemical action is the inhibition of enzymes responsible for the initial steps of glycolysis. This inhibitory profile is central to its metabolic effects observed in various organisms and cell types.

Hexokinase and Glucokinase Inhibition

This compound is a well-documented inhibitor of hexokinase and its specific liver and pancreatic β-cell isoenzyme, glucokinase (also known as hexokinase IV). wikipedia.orgcaltagmedsystems.co.uk These enzymes catalyze the first committed step of glycolysis: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. wikipedia.org By targeting these enzymes, this compound effectively blocks glucose from entering the glycolytic pathway. jarvm.com

Research has characterized this compound as both a competitive and non-competitive inhibitor of hexokinase and glucokinase. wikipedia.orgresearchgate.netbiomedres.us As a competitive inhibitor, it vies with glucose for binding to the active site of the enzyme. caltagmedsystems.co.ukcaymanchem.com The structural similarity between this compound and glucose allows it to occupy the enzyme's active site, thereby preventing glucose from binding and being phosphorylated. The inhibitory effect in this mode can be overcome by increasing the concentration of glucose. nii.ac.jp

In addition to competitive inhibition, non-competitive inhibition has also been reported, suggesting that this compound can bind to a site on the enzyme other than the active site (an allosteric site). researchgate.netbiomedres.us This binding event changes the conformation of the enzyme, reducing its catalytic efficiency even when glucose is bound to the active site. This dual mode of inhibition makes this compound a potent regulator of glucose phosphorylation.

The direct consequence of hexokinase and glucokinase inhibition by this compound is a significant reduction in the rate of glucose phosphorylation. medchemexpress.comresearchgate.net This blockage prevents the conversion of glucose to glucose-6-phosphate, a crucial step that traps glucose inside the cell and commits it to metabolism. wikipedia.orgcaymanchem.com By inhibiting this initial phosphorylation, this compound effectively curtails the flux of glucose through the glycolytic pathway, leading to a decrease in the downstream production of pyruvate (B1213749), ATP, and lactate. nih.govaip.org This inhibition of glucose phosphorylation is the foundational mechanism for many of the physiological effects attributed to this compound, such as the blockage of glucose-mediated insulin (B600854) release from pancreatic islet cells. caltagmedsystems.co.ukcaymanchem.com Studies have shown that in the presence of this compound, the suppression of insulin mRNA and insulin release induced by high glucose can be completely neutralized, highlighting the critical role of glucokinase activity in these processes. nih.gov

The inhibitory potency of this compound varies among different hexokinase isoenzymes and across various organisms. researchgate.net Research has demonstrated that the phosphorylation of this compound itself, which is a measure of its interaction with the enzyme, differs significantly between hexokinases from different sources. For instance, yeast hexokinase shows very poor phosphorylation of this compound, whereas bovine heart hexokinase phosphorylates it to a much greater extent. nih.gov Human β-cell glucokinase also catalyzes the phosphorylation of this compound. nih.gov Furthermore, the inhibitory effect on glucose phosphorylation can be influenced by the concentration of glucose and the presence of other molecules like glucose-6-phosphate. nih.gov

| Enzyme Source | Substrate Concentration | Relative Phosphorylation of this compound (Compared to D-Glucose) | Kinetic Parameters (Km for this compound) | Notes |

|---|---|---|---|---|

| Yeast Hexokinase | 25 mM this compound vs 5 mM D-Glucose | 0.02% nih.gov | Not specified | Very low phosphorylation rate. nih.gov |

| Bovine Heart Hexokinase | Not specified | 3.93% nih.gov | ~0.2 mM nih.gov | Phosphorylation is inhibited by D-glucose and D-glucose-6-phosphate. nih.gov |

| Human B-cell Glucokinase | 0.1 mM this compound | Phosphorylation occurs and is increased in a bell-shaped manner by D-glucose (1.0-20 mM). nih.gov | Not specified | Shows complex kinetic interactions with glucose. nih.gov |

| Rat Parotid Gland Homogenates | 0.1 mM D-[3H]mannoheptulose vs 10.0 mM D-glucose | ~0.12% researchgate.net | Not specified | Phosphorylation is strongly inhibited by 10 mM D-glucose. nih.gov |

| Rat Liver Homogenates | D-[3H]mannoheptulose | Phosphorylation catalyzed. nih.gov | Not specified | Results differ from other tissues in absolute and relative values. nih.gov |

| Rat Pancreatic Islet Homogenates | D-[3H]mannoheptulose | Phosphorylation catalyzed. nih.gov | Not specified | Results differ from other tissues in absolute and relative values. nih.gov |

Impact on Glucose Phosphorylation

Potential Inhibition of Other Glycolytic Enzymes (e.g., phosphoglucose (B3042753) isomerase)

While the primary targets of this compound are hexokinase and glucokinase, the potential for interaction with other glycolytic enzymes has been considered. Phosphoglucose isomerase (PGI), the enzyme that catalyzes the second step in glycolysis (the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate), is a key enzyme in the pathway. researchgate.net However, current research does not provide strong evidence for direct inhibition of phosphoglucose isomerase by this compound. Studies using metabolic blockers have shown that the effects of this compound are related to glucokinase inhibition, whereas blockers of phosphoglucose isomerase, such as 2-deoxyglucose, elicit different cellular responses. nih.gov The primary inhibitory action of this compound appears to be confined to the initial phosphorylation step of glycolysis.

Cellular Uptake and Transport Mechanisms

The ability of this compound to inhibit intracellular enzymes necessitates its transport across the cell membrane. The uptake of this compound is a carrier-mediated process, though the efficiency of this transport varies significantly among different cell types. researchgate.netnih.gov It has been proposed that the glucose transporter GLUT2 is involved in the transport of this compound into cells. researchgate.netnih.gov This is supported by the observation that cell types with high GLUT2 expression, such as hepatocytes and pancreatic islet cells, take up this compound more efficiently than cells like erythrocytes and parotid cells, which have different primary glucose transporters. nih.gov

In human pancreatic islets, where GLUT1 is the major glucose transporter, this compound is still taken up, and its distribution space is significantly larger than that of an extracellular marker, indicating effective transport into the cells. researchgate.netnih.gov Interestingly, the esterified form of the sugar, this compound hexaacetate, can more readily cross cell membranes and inhibit glucose metabolism even in cells that are otherwise resistant to the unesterified heptose. biomedres.usresearchgate.net This is because the ester form is more lipophilic, allowing it to diffuse across the plasma membrane before being hydrolyzed intracellularly to release the active this compound. researchgate.net

| Cell Type | Uptake Efficiency | Proposed Transporter(s) | Notes |

|---|---|---|---|

| Hepatocytes (Rat) | High nih.gov | GLUT2 nih.gov | Efficient uptake leads to inhibition of D-glucose metabolism. nih.gov |

| Pancreatic Islet Cells (Rat, Human) | High researchgate.netnih.gov | GLUT2 (in rat), GLUT1 (major in human) researchgate.netnih.gov | Uptake is sufficient to inhibit glucose metabolism and insulin secretion. researchgate.netnih.gov |

| Erythrocytes (Rat) | Low nih.gov | Not specified | Less efficient uptake compared to hepatocytes and islet cells. nih.gov |

| Parotid Cells (Rat) | Low nih.govscirp.org | Not specified | The unesterified heptose fails to inhibit glucose metabolism, unlike its hexaacetate ester. scirp.org |

| Acinar Pancreatic Cells (Rat) | Low nih.gov | Not specified | Less efficient uptake compared to endocrine islet cells. nih.gov |

| Tumoral Islet Cells (RINm5F, INS-1) | Low nih.gov | Not specified | Less efficient uptake compared to primary hepatocytes and islet cells. nih.gov |

Facilitated Transport Hypothesis (e.g., GLUT2 involvement)

The entry of this compound into cells is not a passive process but is mediated by carrier proteins. researchgate.netresearchgate.netresearchgate.netnih.gov Research indicates that its uptake is a time-related and temperature-sensitive process that can be inhibited by cytochalasin B, a known inhibitor of facilitative glucose transporters. researchgate.netnih.gov This suggests a mechanism of facilitated diffusion, similar to that of glucose.

The specific transporter implicated in this process is believed to be the glucose transporter 2 (GLUT2). researchgate.netresearchgate.netnih.govnih.gov This hypothesis is supported by the observation that cell types with high GLUT2 expression, such as pancreatic islet cells and hepatocytes, take up this compound more efficiently than cells where GLUT2 is less prevalent, like erythrocytes and certain tumor cell lines. researchgate.netresearchgate.net For instance, the uptake of radiolabeled this compound in normal pancreatic islet cells, which express GLUT2, is significantly higher than in tumoral islet cell lines (RINm5F and INS-1) that show poor this compound uptake. researchgate.netresearchgate.netnih.gov The efficient uptake in normal islet cells is linked to the expression of the GLUT2 gene. researchgate.net

While GLUT2 is a primary candidate, it's noted that in human pancreatic B-cells, GLUT1 is considered the major carrier for monosaccharides. researchgate.netnih.gov Nevertheless, studies on human islets have confirmed that they effectively take up this compound, suggesting that it can be transported by the glucose transport systems present in human pancreatic cells. researchgate.netnih.gov The process is described as carrier-mediated, providing strong support for the facilitated transport hypothesis. researchgate.netresearchgate.netnih.gov

Influence of Glucose Concentration on this compound Uptake

The cellular uptake of this compound is notably influenced by the ambient concentration of D-glucose. Research has shown that the presence of D-glucose can enhance the uptake of this compound. researchgate.netnih.gov In studies using radiolabeled this compound, its intracellular distribution was observed to increase in the presence of D-glucose. nih.gov

Furthermore, the inhibitory impact of this compound on glucose metabolism is more pronounced at higher glucose concentrations. nih.gov For example, in dispersed rat pancreatic islet cells, a 10 mM concentration of this compound inhibited the utilization and oxidation of D-glucose to a greater relative extent when the glucose concentration was high (16.7 mM) compared to when it was low (2.8 mM). nih.gov This seemingly paradoxical effect may be explained by a countertransport mechanism, where the high influx of glucose facilitates a greater net uptake of this compound into the B-cells. nih.gov

Conversely, other studies have indicated that higher concentrations of glucose can overcome the inhibitory effects of this compound. nii.ac.jp This competitive interaction underscores the dynamic relationship between glucose and this compound at the level of cellular uptake and subsequent metabolic influence.

Modulation of Downstream Metabolic Pathways (e.g., glycolysis flux, ATP production)

The most significant biochemical action of this compound is its inhibition of the first critical step of glycolysis. wikipedia.org It acts as a competitive inhibitor of hexokinase and its liver-specific isozyme, glucokinase. wikipedia.orgmedchemexpress.comcaymanchem.comresearchgate.net These enzymes are responsible for the phosphorylation of glucose to glucose-6-phosphate, an essential, rate-limiting step that commits glucose to the glycolytic pathway. wikipedia.orgopenaccessjournals.com By competitively binding to these enzymes, this compound prevents them from phosphorylating glucose, thereby blocking its entry into glycolysis and subsequent breakdown. wikipedia.orgcaymanchem.com

This inhibition of hexokinase directly leads to a reduced glycolysis flux. aip.orgqu.edu.iq The diminished rate of glycolysis, in turn, results in a decreased production of downstream metabolites, including pyruvate. aip.orgqu.edu.iq

A direct consequence of reduced glycolytic flux is a decrease in the net production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. openaccessjournals.comqu.edu.iqnih.gov Studies have demonstrated that treatment of cells with this compound leads to a measurable drop in intracellular ATP concentrations. aip.orgqu.edu.iqnih.gov This depletion of ATP stems from the blockade of the main ATP-generating phase of glycolysis. qu.edu.iq The inhibition of insulin secretion by this compound is also linked to this mechanism, as the lack of glycolysis prevents the increase in the ATP/ADP ratio required to trigger insulin release in pancreatic beta cells. wikipedia.org

Interactive Table: Effect of this compound on Glycolytic Parameters Use the filter to select a parameter and view the observed effects.

| Parameter | Effect of this compound | Cell Type | Reference |

| Hexokinase Activity | Decreased | Breast Cancer Cells (AMJ13, MCF7) | aip.org |

| Pyruvate Concentration | Decreased | Breast Cancer Cells (AMJ13, MCF7) | aip.orgqu.edu.iq |

| ATP Concentration | Decreased | Breast Cancer Cells (AMJ13, MCF7) | aip.orgqu.edu.iqnih.gov |

| Glucose Oxidation | Inhibited | Human Islets | nih.gov |

| Glucose Utilization | Inhibited | Rat Pancreatic Islet Cells | nih.gov |

Physiological and Metabolic Roles of D Mannoheptulose in Biological Systems

Role as a Transport and Storage Carbohydrate (e.g., in avocado)

In the avocado plant (Persea americana), D-mannoheptulose, along with its reduced form, perseitol (B1196775), represents a major component of the nonstructural carbohydrates. avocadosource.com These C7 sugars are found in significant quantities in various tissues, including the leaves, phloem, fruit, and even the seed. avocadosource.comnih.gov

Studies involving radiolabeling have demonstrated that this compound and perseitol are primary products of photosynthetic CO2 fixation in avocado leaves and are subsequently exported via the phloem to other parts of the plant. avocadosource.comresearchgate.net This indicates their crucial role as transport sugars, responsible for distributing carbon and energy from the source leaves to sink tissues like the developing fruit. publish.csiro.au While this compound is considered the primary transport form, perseitol is thought to function more as a storage carbohydrate, particularly within the cotyledons of the avocado seed. nih.govpublish.csiro.auresearchgate.net The interconversion between this compound and perseitol allows the plant to flexibly manage its carbon resources, converting the transport sugar into a stable storage form and back as needed. nih.govukzn.ac.za The presence of these C7 sugars is so central to avocado physiology that they have been linked to the regulation of fruit ripening; ripening on the tree is inhibited until the levels of these sugars, supplied by the leaves, drop below a certain threshold. avocadosource.comresearchgate.net

Table 1: Distribution of this compound and Perseitol in Avocado Tissues

| Tissue | Primary C7 Sugar Function | Reference |

|---|---|---|

| Leaves | Photosynthesis product, source for transport | avocadosource.comresearchgate.net |

| Phloem | Primary transport sugar | avocadosource.comresearchgate.net |

| Fruit Mesocarp | Storage, potential ripening inhibitor | nih.govresearchgate.net |

| Seed (Cotyledons) | Long-term storage (as perseitol) | nih.govresearchgate.net |

This compound as a Biochemical Probe for Metabolic Research

The specific and potent inhibitory action of this compound on hexokinase and glucokinase makes it an invaluable tool for metabolic research. researchgate.netsigmaaldrich.cn Scientists use it as a biochemical probe to investigate the mechanisms of glucose sensing, insulin (B600854) secretion, and gene regulation.

By blocking the very first step of glycolysis, researchers can dissect the downstream consequences of impaired glucose metabolism. For example, it has been used to demonstrate the critical role of glucose phosphorylation in triggering insulin release from pancreatic β-cells. nii.ac.jp It is also employed to study glucose-regulated gene expression. For instance, this compound can block the glucose-induced expression of genes like liver-type pyruvate (B1213749) kinase (LPK) and thioredoxin-interacting protein (TXNIP) in hepatocytes and insulinoma cell lines, confirming that glucose phosphorylation is a necessary step in this signaling pathway. spandidos-publications.com Its utility in distinguishing between different cellular uptake mechanisms and metabolic pathways in various cell types, such as the contrast between pancreatic islets and parotid cells, further underscores its importance as a research tool. nih.gov The development of analogs and esterified forms of this compound continues to enhance its application in probing the intricacies of carbohydrate metabolism. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Perseitol |

| Glucose |

| Glucose-6-phosphate |

| Insulin |

| Glucagon |

| Ketone bodies |

| This compound hexaacetate |

| Liver-type pyruvate kinase (LPK) |

| Thioredoxin-interacting protein (TXNIP) |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Dihydroxyacetone phosphate (B84403) |

| Erythrose-4-phosphate |

| Sedoheptulose (B1238255) 1,7-bisphosphate |

| D-arabinose-5-phosphate |

| D-ribose-5-phosphate |

| This compound 7-phosphate |

| D-altro-heptulose 1,7-bisphosphate |

| Sedoheptulose 7-phosphate |

| L-leucine |

| p-hydroxymercuribenzoate |

| Tolbutamide |

| Alloxan |

| D-glyceraldehyde |

| Dihydroxyacetone |

| L-arginine |

| Somatostatin |

| Streptozotocin |

| 3-O-methyl-D-glucose |

| 2-deoxy-D-glucose |

| Cytochalasin B |

| Fructose |

| Starch |

| Sucrose (B13894) |

| Volemitol |

| Coriose |

| Ascorbic acid |

| Total phenolics |

| Pyruvate |

| Liraglutide |

| Naltrexone-bupropion |

| Orlistat |

| Phentermine |

| Phentermine-topiramate |

| Whey protein |

| Caffeine |

| Diacylglycerol |

| Chromium |

| Quinic acid |

| Chlorogenic acid |

| Xylulose-5-P |

| Sedoheptulose |

| Carbon Dioxide |

| Nitrogen |

| Acetate |

| Lactic Acid |

Analytical and Methodological Approaches in D Mannoheptulose Research

Quantification Techniques (e.g., HPLC)

Accurate quantification of D-mannoheptulose in various matrices, such as plant tissues, blood, and urine, is fundamental for research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. medchemexpress.comnih.gov Different HPLC methods have been developed, often employing specific columns and detectors to achieve separation and quantification.

Commonly used columns include anion exchange and amine-based columns like Shodex Asahipak NH2P-50. d-nb.infougr.es The mobile phase is typically a mixture of acetonitrile (B52724) and water. d-nb.info

Due to the lack of a strong chromophore in this compound, detection is often achieved using:

Refractive Index Detector (RID) : A common and conventional detector for sugar analysis. ugr.esmdpi.com

Evaporative Light-Scattering Detector (ELSD) : This detector is not limited by the mobile phase composition and can detect most non-volatile compounds, making it a good option for carbohydrate analysis. mdpi.com

Corona Charged Aerosol Detection (CAD) : A sensitive detection method that has been successfully applied to the quantification of free sugars in complex samples. d-nb.info

For enhanced sensitivity and specificity, especially in complex biological fluids, pre-column derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used, allowing for UV detection. nih.gov Automated methods have also been developed for rapid estimation of this compound in blood and urine, capable of processing numerous samples per hour. medchemexpress.com

Table 1: HPLC Methods for this compound Quantification

| Analytical Method | Column | Detector | Sample Matrix | Reference(s) |

| HPLC | Anion Exchange | Refractive Index (RID) | Avocado Tissues | ugr.es |

| HPLC | Shodex Asahipak NH2P-50 | Corona Charged Aerosol (CAD) | Mushrooms | d-nb.info |

| HPLC | Poroshell EC-C18 | UV (after PMP derivatization) | Serum | nih.gov |

| Automated Colorimetric | - | Colorimeter | Blood, Urine | medchemexpress.com |

Isotopic Labeling for Metabolic Tracing (e.g., ¹⁴C, ³H, ¹³C)

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound in biological systems. By replacing specific atoms in the molecule with their isotopic counterparts, researchers can follow its absorption, distribution, and transformation through various metabolic pathways. nih.gov

Radioisotopes (¹⁴C and ³H) : Historically, radioactive isotopes have been instrumental in metabolic studies. D-[¹⁴C]mannoheptulose and D-[³H]mannoheptulose have been used to investigate the compound's uptake and metabolism in various cell types, including rat parotid cells, pancreatic islets, and hepatocytes. physiology.orgresearchgate.netscirp.org These studies involve incubating cells or tissues with the labeled compound and subsequently measuring the radioactivity in different cellular fractions or metabolic products. scirp.org For example, the generation of tritiated acidic metabolites from D-[³H]mannoheptulose provides evidence of its phosphorylation. researchgate.net

Stable Isotopes (¹³C) : More recently, stable isotopes like ¹³C have become central to metabolic flux analysis (MFA). nih.gov ¹³C-MFA allows for the detailed quantification of intracellular fluxes in central metabolism. nih.gov Commercially available this compound-¹³C is used as a tracer. medchemexpress.com By introducing this labeled substrate, researchers can track the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com This approach provides a quantitative understanding of how this compound influences various metabolic pathways. d-nb.info

These isotopic tracer studies have been fundamental in demonstrating that the entry of this compound into cells is a carrier-mediated process and in identifying the tissues and cell types that actively metabolize this heptose. researchgate.netphysiology.org

Enzyme Activity Assays (e.g., spectrophotometric, radioisotopic procedures)

Enzyme activity assays are essential for characterizing the enzymes that metabolize this compound and for studying its inhibitory effects on other enzymes, most notably hexokinase and glucokinase. adipogen.comcaymanchem.com Both spectrophotometric and radioisotopic methods are employed.

Spectrophotometric Assays : These assays measure changes in light absorbance resulting from the enzymatic reaction. A common approach for assaying hexokinase activity involves a coupled enzyme system. Hexokinase phosphorylates a sugar, and the resulting sugar-phosphate is then oxidized by a dehydrogenase (e.g., glucose-6-phosphate dehydrogenase), which concurrently reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm. nih.gov This method has been used to study the inhibition of D-glucose phosphorylation by this compound. nih.govresearchgate.net Colorimetric assays, a subset of spectrophotometric methods, are also used to measure the products of downstream metabolic pathways affected by this compound, such as pyruvate (B1213749). nih.gov

Radioisotopic Assays : These highly sensitive assays use radioactively labeled substrates. creative-enzymes.com For instance, the phosphorylation of D-[³H]mannoheptulose can be directly measured in tissue homogenates from organs like the parotid gland, liver, and pancreatic islets. researchgate.net Similarly, the effect of this compound on the phosphorylation of D-[U-¹⁴C]glucose can be quantified by measuring the formation of radiolabeled glucose-6-phosphate. scirp.org These methods are particularly useful due to their high specificity and sensitivity, allowing for the detection of low levels of enzyme activity. creative-enzymes.comnih.gov

Table 2: Enzyme Assays in this compound Research

| Assay Type | Principle | Target Enzyme(s) | Analyte Measured | Reference(s) |

| Spectrophotometric | Coupled enzyme reaction measuring NADPH production | Hexokinase, Glucokinase | Absorbance at 340 nm | nih.gov |

| Colorimetric | Reaction of product with a chromogenic reagent | Pyruvate Kinase (indirectly) | Absorbance at 505 nm | nih.gov |

| Radioisotopic | Phosphorylation of labeled substrate | Hexokinase, Glucokinase | Radioactivity of phosphorylated product | scirp.orgresearchgate.net |

Cellular and Subcellular Fractionation for Pathway Elucidation

To understand where the metabolism of this compound occurs within a cell, researchers use cellular and subcellular fractionation techniques. assaygenie.combiocompare.com This process involves breaking open cells and separating the various organelles (e.g., mitochondria, nucleus, cytosol) based on their physical properties, such as size and density, through differential centrifugation. assaygenie.comthermofisher.com

This approach has been applied to investigate the uptake and metabolic processing of this compound. For instance, studies using D-[³H]mannoheptulose in rat pancreatic islets have shown that its uptake is a time- and temperature-sensitive process. researchgate.net Following incubation, the cells are fractionated to measure the distribution of the radiolabel. The presence of radioactivity in the cytosolic fraction, for example, indicates that the sugar has been transported across the plasma membrane. researchgate.net

Furthermore, by analyzing the chemical form of the radiolabel within different fractions, researchers can identify metabolic intermediates. The detection of tritiated acidic metabolites after incubation with D-[³H]mannoheptulose points to its phosphorylation within the cell. researchgate.net Comparing the distribution and metabolism in different cell types, such as normal pancreatic islet cells versus tumoral islet cells (RINm5F and INS-1 lines), has revealed differences in transport capabilities, likely linked to the expression of specific glucose transporters like GLUT2. researchgate.netresearchgate.net The isolation of plasma membrane vesicles has also been used to directly study the inhibitory effect of this compound on sugar transport at the membrane level. oup.com

Genetic and Transcriptomic Approaches (e.g., gene expression analysis of related enzymes)

Genetic and transcriptomic analyses provide insight into the regulatory networks governing this compound metabolism and its physiological effects. These methods examine the expression levels of genes encoding key metabolic enzymes.

A significant area of research has been the transcriptome analysis of avocado (Persea americana) mesocarp, a tissue rich in this compound. nih.gov These studies have identified genes involved in carbohydrate metabolism, including those potentially related to this compound synthesis and degradation. nih.govosti.gov For example, transcript levels for enzymes in pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis, which are thought to supply precursors for C7 sugar synthesis, have been quantified at different stages of fruit development. nih.govnih.gov

The proposed biosynthesis of this compound involves the formation of phosphorylated intermediates like sedoheptulose-7-phosphate and mannoheptulose-7-phosphate. nih.gov Transcriptomic data helps identify the specific isoforms of enzymes like transketolase and transaldolase that are most active in tissues where this compound is abundant. nih.gov In avocado, studies have revealed that the expression of genes involved in fatty acid and triacylglycerol biosynthesis is downregulated as the fruit matures, coinciding with changes in C7 sugar concentrations. researchgate.net

Furthermore, gene expression analysis has been used to investigate the downstream effects of this compound. For example, in pancreatic islets, this compound, as an inhibitor of glucokinase, has been shown to block the glucose-stimulated upregulation of the gene encoding the matricellular protein Fibulin-5. nih.gov

Proteomic Investigations (e.g., identification of interacting proteins)

Proteomic investigations aim to identify the full complement of proteins that interact with this compound, providing a broader understanding of its cellular functions beyond its well-documented effects on hexokinases. While large-scale proteomic screening specifically for this compound binding partners is not yet widely reported, existing research points to key interacting proteins.

The primary and most studied protein interactions are with hexokinase and glucokinase . adipogen.comcaymanchem.com this compound acts as a competitive inhibitor of these enzymes, binding to the active site and preventing the phosphorylation of glucose. caymanchem.com This interaction is the basis for many of its observed physiological effects.

Research also suggests that this compound may prevent the conversion of glucose to glucose-6-phosphate, which in turn can mediate the activation of the carbohydrate response element binding protein (ChREBP) . caymanchem.comcogershop.com ChREBP is a key transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis.

Additionally, studies on mannan-binding protein (MBP), a component of the innate immune system, have shown that this compound can act as an inhibitor of its binding to mannan, although with lower potency than other sugars like L-fucose and D-mannose. This suggests a potential, albeit weaker, interaction with C-type lectins.

Future proteomic approaches, such as affinity chromatography using immobilized this compound as bait, could be employed to systematically identify and characterize a wider range of interacting proteins from cell or tissue extracts, further elucidating the molecular mechanisms of this heptose.

Future Research Directions on D Mannoheptulose Biochemistry

Elucidation of Undetermined Biosynthetic and Catabolic Pathways

The precise pathways for the synthesis and breakdown of D-Mannoheptulose are not yet fully confirmed, particularly in plants like the avocado where it is abundant. researchgate.net While it is known that this compound is a primary product of photosynthetic CO2 fixation, the exact enzymatic steps and their regulation are still under investigation. researchgate.net

Future research should focus on:

Identifying and characterizing the enzymes involved in the conversion of sedoheptulose-1,7-bisphosphate to a phosphorylated this compound derivative. researchgate.netavocadosource.com Although an aldolase (B8822740) reaction is suspected to form the C7 backbone, the specific isomerases and phosphatases are yet to be definitively identified. researchgate.netavocadosource.com

Clarifying the origin of precursors like sedoheptulose-7-phosphate and mannoheptulose-7-phosphate. frontiersin.orgnih.gov While several potential enzymatic reactions have been proposed, including those catalyzed by transketolase and transaldolase, their exact contribution to this compound biosynthesis needs to be determined. researchgate.netavocadosource.comfrontiersin.org

Investigating the catabolic pathways of this compound in various tissues and organisms. Understanding how this heptose is broken down and its carbon skeleton re-enters central metabolism is crucial for a complete metabolic map.

A postulated biosynthetic route in avocado fruit involves the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate to hexose-6-phosphate and triose phosphates through intermediates like this compound-7-phosphate. researchgate.netfrontiersin.org However, the enzymes catalyzing these conversions, particularly the isomerization of sedoheptulose-1,7-bis-phosphate to a mannoheptulose phosphate (B84403), require further study. researchgate.netavocadosource.com

Comprehensive Characterization of this compound Transport Proteins

The movement of this compound across cellular and subcellular membranes is mediated by transport proteins, yet our knowledge of these transporters is limited. It is proposed that this compound may be transported by GLUT-2 across the plasma membrane in pancreatic islet cells. nih.gov

Key areas for future research include:

Identification and cloning of genes encoding for this compound transporters in various species, from plants to mammals.

Functional characterization of these transporters , including their substrate specificity, kinetics, and regulation. Studies on Na+/D-mannose cotransport in dog kidney have shown specificity for sugars with a mannose-like structure, and similar detailed analyses are needed for this compound transporters. nih.gov

Determining the subcellular localization of these transporters to understand the compartmentalization of this compound metabolism.

In avocado, this compound and its polyol, perseitol (B1196775), are major mobile sugars, suggesting the presence of efficient transport systems in the phloem. avocadosource.comresearchgate.net Identifying the proteins responsible for this transport is a critical next step.

Investigation of Allosteric Regulation and Post-Translational Modifications of this compound-Interacting Enzymes

The activity of enzymes that metabolize or are regulated by this compound is likely controlled by complex mechanisms, including allosteric regulation and post-translational modifications (PTMs). minams.edu.pk this compound itself is a known inhibitor of hexokinase, competing with D-glucose. caltagmedsystems.co.ukmedchemexpress.com

Future research should explore:

Allosteric binding sites on enzymes that interact with this compound or its metabolites. Understanding how these sites modulate enzyme activity is key to deciphering metabolic regulation. byjus.comlibretexts.org

The role of PTMs , such as phosphorylation, acetylation, and ubiquitination, in regulating the activity, stability, and localization of enzymes in this compound pathways. nih.govbioninja.com.aunih.govabcam.com For instance, phosphorylation is a well-established mechanism for regulating enzymes in metabolic pathways. nih.gov

How these regulatory mechanisms are integrated to control the flux through this compound metabolic routes in response to different physiological conditions.

Comparative Biochemical Studies Across Diverse Species

This compound is found in various plant species and has been studied in different animal models. uoguelph.canih.gov Comparative studies are essential to understand the evolution and species-specific adaptations of its metabolism.

Future research directions include:

Comparing the biosynthetic and catabolic pathways of this compound in different plant families to identify conserved and divergent features.

Investigating the effects of this compound on glucose metabolism and insulin (B600854) secretion in a wider range of animal species to understand its potential physiological roles. semanticscholar.org

Analyzing the structure and function of this compound-interacting proteins across species to gain insights into their evolutionary relationships and functional diversification.

For example, while this compound inhibits hexokinase in various organisms, the sensitivity and physiological consequences may differ significantly. caltagmedsystems.co.ukmedchemexpress.com Comparative studies can illuminate these differences.

Development of Advanced Analytical Tools for in vivo this compound Monitoring

To fully understand the dynamics of this compound metabolism in living systems, advanced analytical tools for its real-time, in vivo monitoring are required. Current methods often rely on the analysis of tissue extracts. acs.org

Future developments should focus on:

Non-invasive imaging techniques to visualize the distribution and flux of this compound in whole organisms. Radiolabeled analogs of this compound have been proposed for imaging the endocrine pancreas. nih.govgoogle.com

Genetically encoded biosensors that can report on the intracellular concentration of this compound and its key metabolites in real-time.

Advanced mass spectrometry techniques for sensitive and specific quantification of this compound and related compounds in complex biological samples.

These tools will be invaluable for studying the dynamics of this compound metabolism in response to various stimuli and in different physiological and pathological states.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism

A holistic understanding of this compound metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govcmbio.iofrontiersin.org This systems biology approach can reveal complex regulatory networks and generate new hypotheses. nih.gov

Future research should aim to:

Combine transcriptomic, proteomic, and metabolomic data from organisms under different conditions to build comprehensive models of this compound metabolism. frontiersin.orgfrontiersin.org

Use these integrated datasets to identify key regulatory nodes, signaling pathways, and biomarkers associated with this compound function.

Apply computational modeling to simulate and predict the behavior of the metabolic network in response to perturbations, providing a deeper understanding of its dynamics. nih.gov

Such an approach has been successfully used to gain insights into other areas of metabolism and holds great promise for unraveling the complexities of this compound biochemistry. frontiersin.orgnih.gov

Q & A

Q. What are the standard protocols for preparing D-Mannoheptulose solutions in biological assays?

this compound is typically dissolved in organic solvents such as ethanol (1 mg/ml), DMSO, or DMF (20 mg/ml) to create stock solutions. For biological experiments, these stocks are diluted into aqueous buffers (e.g., PBS at pH 7.2) to minimize residual organic solvent concentrations (<1%), which may interfere with cellular responses. Fresh preparation is recommended, as stability in PBS is limited to ≤24 hours .

Q. How does this compound inhibit glucose metabolism at the molecular level?

this compound competitively inhibits hexokinase and glucokinase by binding to the active site, preventing the phosphorylation of D-glucose to glucose-6-phosphate. This blockade disrupts glycolysis and insulin secretion pathways, as shown in pancreatic islet studies. Methodologically, enzyme activity assays using radiolabeled glucose (e.g., α-D-[1,2-13C]glucose) can quantify inhibition kinetics .

Q. What are the recommended storage conditions to ensure this compound stability?

Store as a crystalline solid at -20°C in airtight containers. Stability exceeds 4 years under these conditions. Avoid exposure to strong oxidizers or humidity, which may degrade the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on glucose regulation?

In canine studies, this compound induced transient hyperglycemia at 1 g/kg but had no effect at 8 mg/kg. To address such discrepancies, replicate experiments with rigorous controls for species-specific metabolic differences, fasting states, and concurrent glucose monitoring (e.g., continuous glucose sensors). Cross-validate findings using in vitro models (e.g., isolated islets) to isolate dose-response relationships .

Q. What experimental designs are optimal for studying this compound’s anomeric specificity in enzyme inhibition?

Q. How can researchers mitigate confounding variables when assessing this compound’s impact on insulin secretion?

Use primary pancreatic β-cells or INS-1E cell lines under standardized glucose concentrations (e.g., 5 mM vs. 20 mM). Pre-treat cells with this compound (0.5–10 mM) for 30 minutes before glucose stimulation. Measure insulin secretion via ELISA and intracellular ATP levels to confirm metabolic blockade. Normalize data to cell viability assays (e.g., MTT) .

Q. What methodologies are effective for analyzing this compound’s interaction with carbohydrate response element-binding protein (ChREBP)?

Employ luciferase reporter assays in HepG2 cells transfected with ChREBP-responsive promoters. Co-treat with this compound (1–5 mM) and glucose (25 mM) for 24 hours. Quantify luciferase activity and correlate with intracellular glucose-6-phosphate levels (via LC-MS) to confirm ChREBP activation blockade .

Methodological and Data Analysis Challenges

Q. How should researchers handle solubility limitations in high-concentration this compound studies?

For doses >20 mg/ml, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility. Validate biocompatibility with vehicle controls and assess membrane integrity via lactate dehydrogenase (LDH) leakage assays .

Q. What statistical approaches are suitable for interpreting variable outcomes in this compound studies?

Apply mixed-effects models to account for inter-experimental variability (e.g., cell passage number, animal age). Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For metabolomic data, apply principal component analysis (PCA) to identify clusters influenced by this compound treatment .

Q. How can researchers ensure reproducibility when replicating this compound studies across labs?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Publish raw datasets (e.g., enzyme kinetics, insulin secretion curves) in public repositories like Zenodo.

- Document solvent preparation steps and storage conditions in line with MIAME (Minimum Information About a Microarray Experiment) standards.

- Use reference compounds (e.g., 2-deoxy-D-glucose) as positive controls for glucose uptake inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products